Unii-KS8G8KZ1NF

Vue d'ensemble

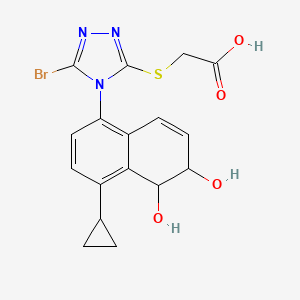

Description

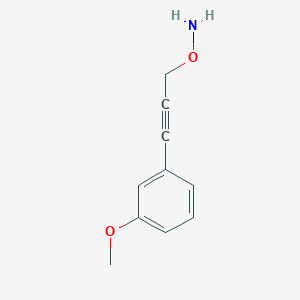

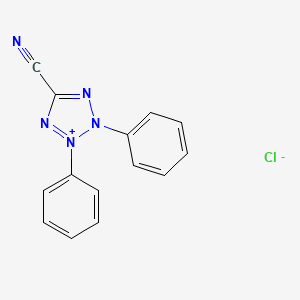

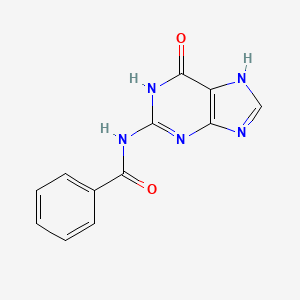

“Unii-KS8G8KZ1NF” refers to the compound 5,6-DIHYDRO-5,6-DIHYDROXY LESINURAD . The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .

Molecular Structure Analysis

The molecular formula of 5,6-DIHYDRO-5,6-DIHYDROXY LESINURAD is C17H16BrN3O4S . The IUPAC name is 2-[[5-bromo-4-(4-cyclopropyl-5,6-dihydroxy-5,6-dihydronaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid.Applications De Recherche Scientifique

Collaborative Environments for Large Scale Environmental Models

Large scientific applications, such as environmental models, benefit significantly from collaborative working environments. These frameworks are essential for managing the complexities of development, testing, and data sharing among geographically dispersed scientists. For instance, the Unified Air Pollution Model (UNI-DEM), used by various institutes in Europe, exemplifies the need for application-centric collaborative environments to support continuous development and experimentation processes in large scientific applications (Şahin et al., 2009).

Transforming Educational Programs for Innovation

The transition of basic scientific research into practical innovations is a historical continuum that significantly benefits society. Educational programs, such as those developed by the National Collegiate Inventors and Innovators Alliance (NCIIA), are pivotal in equipping academic researchers with the skills and support needed to navigate the innovation challenge in the U.S. This approach includes training, education, and financial backing that align with the innovators' personal and professional goals, fostering a conducive environment for translating research into viable and socially beneficial businesses (Giordan et al., 2011).

Nanoparticle Synthesis and Material Development

The synthesis of inorganic nanoparticles and the development of new materials are crucial areas of chemical research driven by scientific discovery and technological advancement. This domain has seen significant progress, from the evolution of semiconducting materials to the miniaturization of electronic devices. The synergy between scientific discovery and technological development highlights the importance of research in advancing industry and technology, particularly in the electronics sector (Cushing et al., 2004).

Enabling Technologies for Data-Intensive Analysis

Research in data-intensive science relies on a variety of software applications to support analysis and processes efficiently. Technologies like workflow, service, and portal are utilized to meet the essential requirements of interoperability, integration, automation, reproducibility, and efficient data handling in scientific processes. This review highlights the need for hybrid technologies to support the requirements of data-intensive research, illustrating the importance of technological advancement in facilitating scientific inquiry (Yao et al., 2014).

Performance Tools for Scientific Computing

Performance analysis tools, such as HPCToolkit, play a vital role in identifying bottlenecks in SPMD and multi-threaded parallel codes, thus enhancing the performance of scientific applications on leadership-class platforms. These tools are instrumental in supporting the U.S. Department of Energy's SciDAC program, which aims at tackling problems requiring simulation and modeling on petascale computers (Tallent et al., 2008).

Propriétés

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropyl-5,6-dihydroxy-5,6-dihydronaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O4S/c18-16-19-20-17(26-7-13(23)24)21(16)11-5-3-9(8-1-2-8)14-10(11)4-6-12(22)15(14)25/h3-6,8,12,15,22,25H,1-2,7H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQKHGJASDTLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C(C(C=CC3=C(C=C2)N4C(=NN=C4Br)SCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-KS8G8KZ1NF | |

CAS RN |

2129551-55-7 | |

| Record name | Lesinurad metabolite M4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2129551557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-DIHYDRO-5,6-DIHYDROXY LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS8G8KZ1NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3325458.png)